4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide
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Overview
Description
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide is an organic compound with the molecular formula C13H13NO2S2. It is characterized by the presence of a thienyl group, a methyl group, and a benzenesulfonamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylacetaldehyde under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the sulfonamide bond .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonohydrazide: Similar structure but contains a hydrazide group instead of a sulfonamide group.
1-(4-Methyl-2-thienyl)ethanone: Contains a thienyl group and a methyl group but lacks the sulfonamide moiety.
Uniqueness
4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H13NO2S2 |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-methyl-N-(1-thiophen-2-ylethylidene)benzenesulfonamide |
InChI |
InChI=1S/C13H13NO2S2/c1-10-5-7-12(8-6-10)18(15,16)14-11(2)13-4-3-9-17-13/h3-9H,1-2H3 |
InChI Key |
DGEWUJOXOQCGKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(C)C2=CC=CS2 |
Origin of Product |
United States |
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